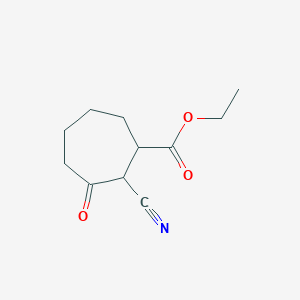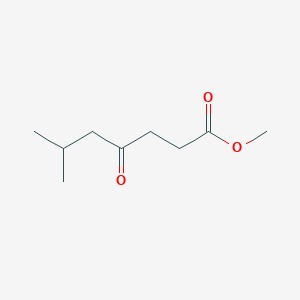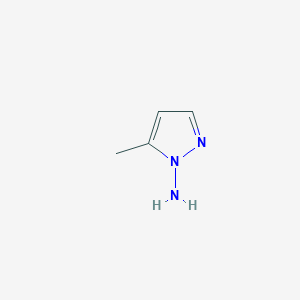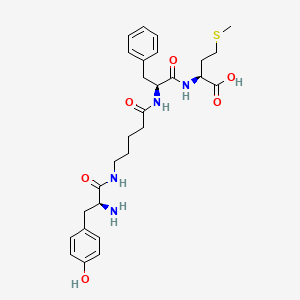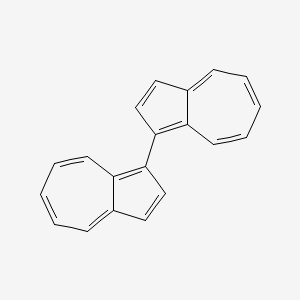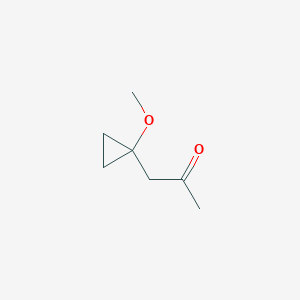
1-(1-Methoxycyclopropyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclopropyl)propan-2-one is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclopropyl ring substituted with a methoxy group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxycyclopropyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate hemiketal, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of methanol and an acid catalyst, with careful control of temperature and pressure to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxycyclopropyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methoxycyclopropyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclopropyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the methoxy group.
Methoxyacetone: Contains a methoxy group and a ketone but lacks the cyclopropyl ring.
Properties
CAS No. |
80345-19-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(1-methoxycyclopropyl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7(9-2)3-4-7/h3-5H2,1-2H3 |
InChI Key |
ONQSSUGMZDNKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
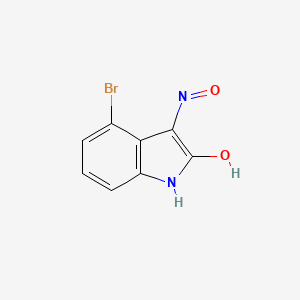
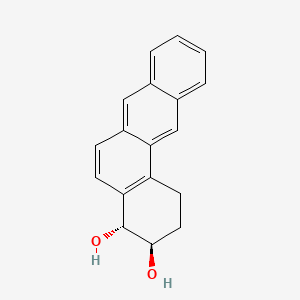

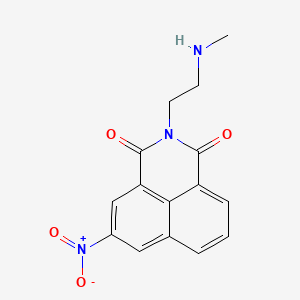
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
